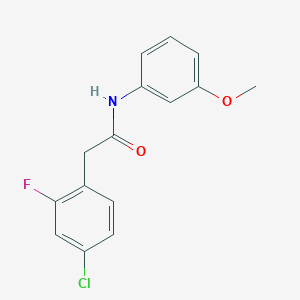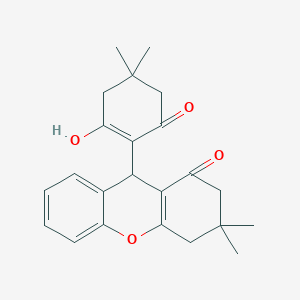![molecular formula C21H20ClN3O2 B5363037 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B5363037.png)
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide, also known as CP-31398, is a small molecule that has been studied extensively for its potential as a cancer therapeutic agent. This compound has been shown to have a variety of effects on cancer cells, including inducing cell cycle arrest, inhibiting cell proliferation, and promoting apoptosis.
Aplicaciones Científicas De Investigación
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide has been studied extensively for its potential as a cancer therapeutic agent. It has been shown to have a variety of effects on cancer cells, including inducing cell cycle arrest, inhibiting cell proliferation, and promoting apoptosis. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide has been shown to act as a p53 stabilizer, which is a tumor suppressor protein that is mutated in many types of cancer. By stabilizing p53, this compound promotes cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest, inhibits cell proliferation, and promotes apoptosis. In neuronal cells, this compound has been shown to have neuroprotective effects, including reducing oxidative stress and increasing neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide is that it has been extensively studied for its potential as a cancer therapeutic agent, making it a well-characterized compound for use in lab experiments. However, one limitation of this compound is that it has limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide. One area of research is to further investigate its potential as a cancer therapeutic agent, particularly in combination with other cancer treatments. Another area of research is to investigate its potential as a neuroprotective agent for neurodegenerative diseases. Additionally, further studies are needed to understand the mechanisms underlying its effects on cancer cells and neuronal cells.
Métodos De Síntesis
The synthesis of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide involves the reaction of mesityl chloride with 3-(3-chlorophenyl)-1,2,4-triazin-5(2H)-one in the presence of sodium hydride. The resulting product is then reacted with N,N-dimethylacetamide dimethyl acetal to form this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Propiedades
IUPAC Name |
2-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-9-14(2)21(15(3)10-13)23-19(26)12-25-20(27)8-7-18(24-25)16-5-4-6-17(22)11-16/h4-11H,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEFUJKHKDEZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5362954.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5362972.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362980.png)
![(4aS*,8aR*)-6-[3-(4-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5362983.png)

![(2S*,4S*,5R*)-4-{[(2-carboxyethyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5362994.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5362998.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1H-pyrrol-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5362999.png)
![8-(1,3-benzothiazol-2-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5363017.png)

![methyl 4-({2-(3,4-dichlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5363027.png)


![3-[(aminocarbonyl)amino]-N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]propanamide](/img/structure/B5363052.png)